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molecular formula C10H6N2O3 B8340217 6-Nitroquinolin-7-carbaldehyde

6-Nitroquinolin-7-carbaldehyde

Cat. No. B8340217
M. Wt: 202.17 g/mol
InChI Key: BPRYRNTVPQZAEE-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

7-Methyl-6-nitroquinolin (1.22 g; 6.5 mmol) and tert.butoxy-bis(dimethylamino)methan (5.2 ml; 27.3 mmol) in DMF (13 ml) were heated for 15 min. in an oil bath, which was preheated to 160° C. The reaction mixture was evaporated to dryness, taken up in THF (26 ml). NalO4 (8.3 g; 39 mmol) in water (520 ml) was added at room. temperature within 1.5 h and after stirring for another 1 h the reaction mixture was extracted with EtOAc twice. The combined organic phases were dried over Na2SO4, evaporated and purified via chromatography (SiO2; TBME) to yield the title compound as a yellow foam (920 mg; 70%).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].C([O:19]C(N(C)C)N(C)C)(C)(C)C>CN(C=O)C>[N+:12]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[CH:1]=[O:19])[N:9]=[CH:8][CH:7]=[CH:6]2)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
CC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-]
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for another 1 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was preheated to 160° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
NalO4 (8.3 g; 39 mmol) in water (520 ml) was added at room
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified via chromatography (SiO2; TBME)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CC=NC2=CC1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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